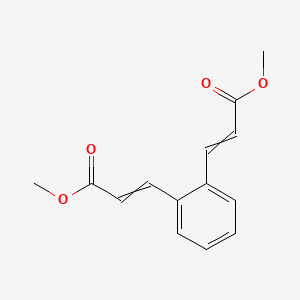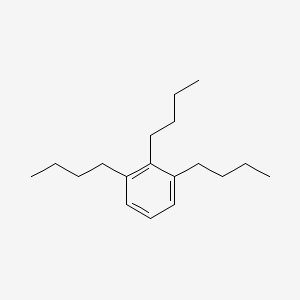
1,2,3-Tributylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tributylbenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with three butyl groups at the 1, 2, and 3 positions
Méthodes De Préparation
The synthesis of 1,2,3-tributylbenzene typically involves the alkylation of benzene with butyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1,2,3-Tributylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using catalysts such as palladium on carbon, resulting in the formation of the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butyl groups can be replaced by other substituents like halogens or nitro groups under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,3-Tributylbenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism by which 1,2,3-tributylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring and butyl groups contribute to its hydrophobic interactions, allowing it to bind to specific sites within biological systems. Pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
1,2,3-Tributylbenzene can be compared with other similar compounds such as:
1,2,4-Tributylbenzene: Differing in the position of the butyl groups, this isomer may exhibit different chemical reactivity and physical properties.
1,3,5-Tributylbenzene: Another isomer with distinct substitution patterns, leading to variations in its applications and behavior in chemical reactions.
Propriétés
Numéro CAS |
61142-83-4 |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1,2,3-tributylbenzene |
InChI |
InChI=1S/C18H30/c1-4-7-11-16-13-10-14-17(12-8-5-2)18(16)15-9-6-3/h10,13-14H,4-9,11-12,15H2,1-3H3 |
Clé InChI |
NWACCXJCJNDIDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=CC=C1)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
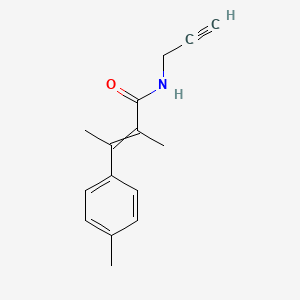

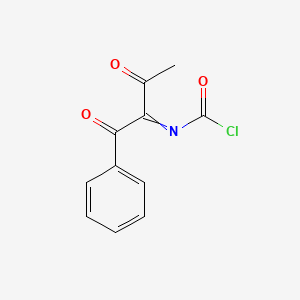
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
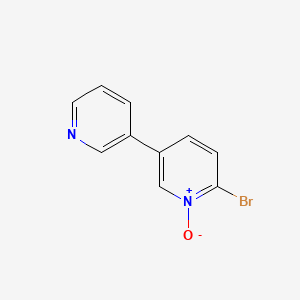
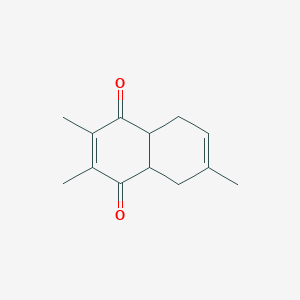

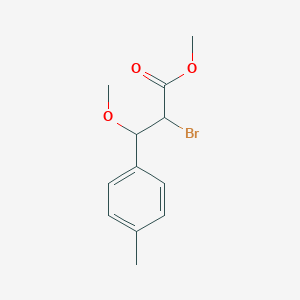
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
